1-[3-[[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenyl]ethanone
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Overview
Description
1-[3-[[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[45]decan-2-yl]methyl]phenyl]ethanone is a complex organic compound with a unique structure that includes a spirocyclic system and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenyl]ethanone typically involves multiple steps. The starting materials often include a fluorophenyl derivative and a spirocyclic amine. The key steps in the synthesis may involve:
Formation of the spirocyclic system: This can be achieved through cyclization reactions under specific conditions.
Introduction of the fluorophenyl group: This step may involve nucleophilic substitution reactions.
Final coupling: The final step involves coupling the intermediate products to form the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of reaction conditions: Temperature, pressure, and solvent choice can significantly impact the efficiency of the synthesis.
Purification techniques: Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-[[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[3-[[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenyl]ethanone has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: The spirocyclic system and fluorophenyl group make this compound a candidate for materials with specific electronic or optical properties.
Biological Studies: Researchers may investigate the biological activity of this compound, including its interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[3-[[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenyl]ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic system and fluorophenyl group may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Amines: Compounds with similar spirocyclic systems may have comparable biological activities.
Fluorophenyl Derivatives: Compounds containing fluorophenyl groups may share similar chemical reactivity and biological properties.
Uniqueness
1-[3-[[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenyl]ethanone is unique due to its combination of a spirocyclic system and a fluorophenyl group. This combination may confer specific properties, such as enhanced stability, unique reactivity, and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[3-[[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN2O/c1-19(28)22-5-2-4-21(14-22)16-27-13-11-24(18-27)10-3-12-26(17-24)15-20-6-8-23(25)9-7-20/h2,4-9,14H,3,10-13,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUPIRNRBUHQIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CN2CCC3(C2)CCCN(C3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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